molecular formula C23H33N3O4 B259151 (N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate

(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate

Cat. No. B259151
M. Wt: 415.5 g/mol
InChI Key: DVBLEPDQTUWBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate, also known as DCCB, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. DCCB is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 475.6 g/mol.

Scientific Research Applications

(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme kinetics. In materials science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of (N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate is not well understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins. In cancer cells, this compound has been shown to induce cell death by disrupting the function of the mitochondria and activating apoptotic pathways. In biochemistry, this compound has been used as a competitive inhibitor of enzymes such as carbonic anhydrase and chitinase.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In biochemistry, this compound has been used as a tool to study enzyme kinetics and protein-protein interactions. In materials science, this compound has been used as a building block for the synthesis of functional materials with specific properties.

Advantages and Limitations for Lab Experiments

(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it is stable under normal laboratory conditions. However, this compound also has some limitations. It is not very soluble in water, which can limit its use in certain applications. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs or therapeutic strategies. Additionally, this compound could be used as a building block for the synthesis of new functional materials with specific properties.

Synthesis Methods

The synthesis of (N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate involves the reaction of N,N'-dicyclohexylcarbodiimide with 2-[(2-methoxy-2-oxoethyl)amino]benzoic acid in the presence of a catalyst such as 4-dimethylaminopyridine. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of a base such as sodium bicarbonate. The final product is obtained by filtration and recrystallization.

properties

Molecular Formula

C23H33N3O4

Molecular Weight

415.5 g/mol

IUPAC Name

(N,N//'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate

InChI

InChI=1S/C23H33N3O4/c1-29-21(27)16-24-20-15-9-8-14-19(20)22(28)30-23(25-17-10-4-2-5-11-17)26-18-12-6-3-7-13-18/h8-9,14-15,17-18,24H,2-7,10-13,16H2,1H3,(H,25,26)

InChI Key

DVBLEPDQTUWBLZ-UHFFFAOYSA-N

SMILES

COC(=O)CNC1=CC=CC=C1C(=O)OC(=NC2CCCCC2)NC3CCCCC3

Canonical SMILES

COC(=O)CNC1=CC=CC=C1C(=O)OC(=NC2CCCCC2)NC3CCCCC3

Origin of Product

United States

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